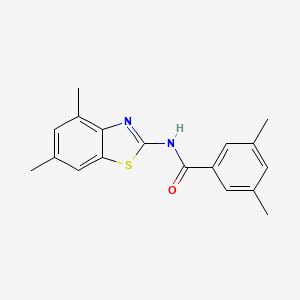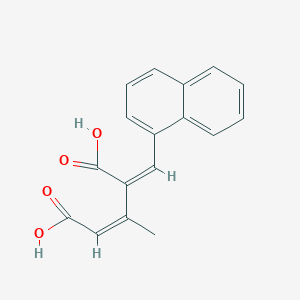![molecular formula C15H18N4O2 B5826660 2-METHYL-4-[(4-METHYLPIPERAZINO)CARBONYL]-1(2H)-PHTHALAZINONE](/img/structure/B5826660.png)
2-METHYL-4-[(4-METHYLPIPERAZINO)CARBONYL]-1(2H)-PHTHALAZINONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-METHYL-4-[(4-METHYLPIPERAZINO)CARBONYL]-1(2H)-PHTHALAZINONE is a complex organic compound that belongs to the class of phthalazinone derivatives. This compound is characterized by the presence of a phthalazinone core structure, which is modified with a methyl group and a piperazino carbonyl group. The unique structural features of this compound make it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-METHYL-4-[(4-METHYLPIPERAZINO)CARBONYL]-1(2H)-PHTHALAZINONE typically involves multiple steps, including condensation reactions, Mannich reactions, and cyclocondensation processes. These methods often utilize secondary amines, formaldehyde, acrylonitrile, and other reagents to introduce desired functional groups or structural changes. The reaction conditions may vary depending on the specific synthetic route, but common conditions include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification steps such as crystallization, distillation, and chromatography to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions: 2-METHYL-4-[(4-METHYLPIPERAZINO)CARBONYL]-1(2H)-PHTHALAZINONE can undergo various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are facilitated by the presence of functional groups such as the carbonyl group and the piperazino moiety.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols) . The reaction conditions may involve specific temperatures, pH levels, and solvents to achieve the desired transformations.
Major Products: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while substitution reactions may result in the formation of new derivatives with modified functional groups .
Scientific Research Applications
2-METHYL-4-[(4-METHYLPIPERAZINO)CARBONYL]-1(2H)-PHTHALAZINONE has a wide range of scientific research applications due to its unique structural features and reactivity. In chemistry, it is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations . In biology, this compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . In medicine, it is investigated for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals . Additionally, this compound has industrial applications in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2-METHYL-4-[(4-METHYLPIPERAZINO)CARBONYL]-1(2H)-PHTHALAZINONE involves its interaction with specific molecular targets and pathways. The piperazino moiety in the compound can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects . The carbonyl group can also participate in hydrogen bonding and other interactions, further influencing the compound’s activity . The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-METHYL-4-[(4-METHYLPIPERAZINO)CARBONYL]-1(2H)-PHTHALAZINONE can be compared with other similar compounds, such as quinoline-2,4-dione derivatives and other phthalazinone derivatives . These compounds share some structural similarities but differ in their functional groups and overall reactivity. The unique combination of the methyl group and the piperazino carbonyl group in this compound distinguishes it from other related compounds and contributes to its specific properties and applications .
List of Similar Compounds:Properties
IUPAC Name |
2-methyl-4-(4-methylpiperazine-1-carbonyl)phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-17-7-9-19(10-8-17)15(21)13-11-5-3-4-6-12(11)14(20)18(2)16-13/h3-6H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGBIXTOGFCYYFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=NN(C(=O)C3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(cyclopropylmethyl)-N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]propan-1-amine](/img/structure/B5826586.png)
![3-bromo-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5826595.png)
![METHYL 2-({[(1-PROPYL-4-PIPERIDYL)AMINO]CARBONYL}AMINO)BENZOATE](/img/structure/B5826605.png)

METHANONE](/img/structure/B5826620.png)

![7-(2-fluorophenyl)-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol](/img/structure/B5826644.png)

![N-[2-(5-methyl-2-furyl)-1H-benzimidazol-5-yl]-2-thiophenecarboxamide](/img/structure/B5826658.png)
![N-(oxolan-2-ylmethyl)-N'-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]oxamide](/img/structure/B5826671.png)

![4-ethyl-5-methyl-2-[(3-phenylpropanoyl)amino]-3-thiophenecarboxamide](/img/structure/B5826685.png)
![3,4-difluoro-N-[(3,4,5-trimethoxyphenyl)methyl]aniline](/img/structure/B5826690.png)
